molecular formula C15H17BrN4OS B2712865 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2310160-13-3

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2712865
CAS No.: 2310160-13-3
M. Wt: 381.29
InChI Key: XBIXPDQTIRLEJE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Coupling with Bromophenyl Group: The final step involves coupling the thiadiazole-piperazine intermediate with a bromophenyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-phenylpropan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)propan-1-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXPDQTIRLEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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